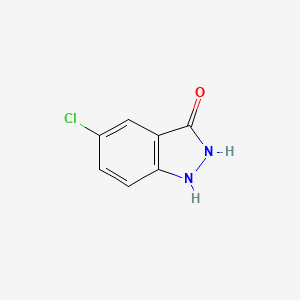

5-chloro-1H-indazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

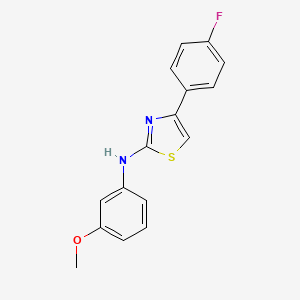

5-chloro-1H-indazol-3-ol is a heterocyclic compound . Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 1H-indazol-3-ol is C7H6N2O . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Indazole derivatives have been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

5-Chloro-1H-indazol-3-ol: has been studied for its potential as an anti-inflammatory agent. Compounds with the indazole moiety have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory mediators. For instance, certain indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), which plays a significant role in the inflammatory process, particularly in conditions like osteoarthritis .

Antimicrobial Activity

The indazole nucleus is a part of several compounds that exhibit antimicrobial properties. These compounds can be effective against a range of microbial pathogens. The presence of the 5-chloro group on the indazole ring can potentially enhance these properties, making it a valuable compound for developing new antimicrobial agents .

Anticancer Potential

Indazole derivatives, including those with a 5-chloro substitution, have been explored for their anticancer activities. Some derivatives have shown the ability to inhibit cell growth in various cancer cell lines, including colon and melanoma, indicating the potential of 5-chloro-1H-indazol-3-ol in cancer research .

Antiviral Uses

The structural framework of indazole is present in several antiviral drugs. Modifications to this core structure, such as the addition of a 5-chloro group, could lead to the development of new antiviral compounds with improved efficacy and specificity .

Antiulcer Applications

Indazole compounds have been utilized in the synthesis of drugs that treat ulcerative conditions. The 5-chloro-1H-indazol-3-ol could serve as a precursor for the development of novel antiulcer medications, potentially offering better treatment options for patients with gastrointestinal ulcers .

Antidiabetic Research

Research into indazole derivatives has also extended into the field of diabetes management. These compounds have been investigated for their hypoglycemic effects, which could be beneficial in controlling blood sugar levels in diabetic patients. The 5-chloro-1H-indazol-3-ol may contribute to this area by providing a new avenue for the synthesis of antidiabetic drugs .

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their broad range of chemical and biological properties . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Mecanismo De Acción

Target of Action

Indazole derivatives have been found to inhibit various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

Indazole derivatives have been reported to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 5-chloro-1H-indazol-3-ol might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been associated with anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that 5-chloro-1H-indazol-3-ol might affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

One indazole derivative, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was found to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines . This suggests that 5-chloro-1H-indazol-3-ol might have similar effects.

Propiedades

IUPAC Name |

5-chloro-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENJUGGVVMREAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366695 |

Source

|

| Record name | 5-Chloro-3-hydroxy (1H)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7364-28-5 |

Source

|

| Record name | 5-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-hydroxy (1H)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

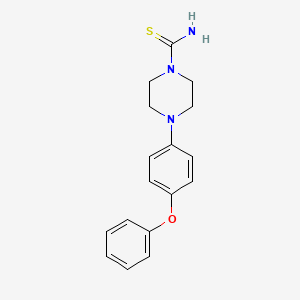

![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)

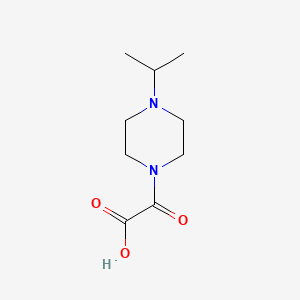

![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)

![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363836.png)

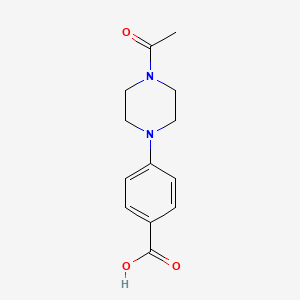

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)

![3-oxo-3-[4-(4-propan-2-ylphenyl)piperazin-1-yl]propanoic Acid](/img/structure/B1363842.png)

![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)

![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)